molecular formula C₁₅H₂₀ClNO B1142136 rac 2-Desaminomethyl-2-chloromethyl Milnacipran CAS No. 1353644-50-4

rac 2-Desaminomethyl-2-chloromethyl Milnacipran

Cat. No. B1142136
CAS RN: 1353644-50-4
M. Wt: 265.78
InChI Key:
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Description

Rac 2-Desaminomethyl-2-chloromethyl Milnacipran (Rac-DCM) is an amino acid derivative of Milnacipran, a selective serotonin-norepinephrine reuptake inhibitor (SNRI) used in the treatment of depression. Rac-DCM has been studied extensively as a potential therapeutic agent for a wide range of conditions, including anxiety, depression, and cardiovascular diseases. Rac-DCM has been found to have a number of beneficial effects, including anxiolytic, antidepressant, and anti-inflammatory properties. In addition, Rac-DCM has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.

Scientific Research Applications

Milnacipran's Role in Pain Management

Milnacipran, recognized for its dual action as a serotonin and norepinephrine reuptake inhibitor, has been studied extensively for its effectiveness in managing various types of pain, including chronic radicular pain, fibromyalgia, and neuropathic pain. A study demonstrated milnacipran's efficacy in reducing chronic radicular pain in patients with lumbosacral disc disease, showing a significant reduction in radicular and nociceptive low back pain (Marks et al., 2014). Additionally, milnacipran has shown potential in treating fibromyalgia, not only by alleviating pain but also by addressing associated symptoms like fatigue and anxiety (Pae et al., 2009). Its application extends to neuropathic pain, where it has been found to attenuate hyperalgesia and enhance the antihyperalgesic effect of tramadol in a rat model of mononeuropathic pain (Önal et al., 2007).

Molecular Design and Synthesis

Research on milnacipran includes its molecular design and synthesis, aiming to explore novel derivatives and isomers for varied therapeutic applications. A study highlighted the synthesis of novel trans-2-aminomethyl-1-phenylcyclopropanecarboxamides, providing a new template for further derivatization of milnacipran (Vervisch et al., 2009). This research underscores the ongoing efforts to enhance milnacipran's pharmacological profile through structural modifications.

Mechanisms of Action

Understanding milnacipran's mechanisms of action at the cellular level has been a focus of scientific inquiry. One study reported its stimulatory effects on catecholamine synthesis in cultured bovine adrenal medullary cells, highlighting a unique pathway involving the activation of p44/42 MAPK-dependent mechanisms (Shinkai et al., 2007). Another area of interest is milnacipran's interaction with the NMDA receptor. Research into conformationally restricted analogs of milnacipran revealed a new class of NMDA-receptor antagonist, offering insights into its antidepressant and potential neuroprotective actions (Shuto et al., 2001).

Pharmacokinetics and Stability

The pharmacokinetic profile of milnacipran and its stability in pharmaceutical formulations have been subjects of detailed studies. For instance, the development of a dissolution method for milnacipran hydrochloride capsules was validated to ensure consistent drug release and stability, essential for maintaining therapeutic efficacy (Dias et al., 2011).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac 2-Desaminomethyl-2-chloromethyl Milnacipran involves the conversion of Milnacipran to the target compound through a series of chemical reactions.", "Starting Materials": [ "Milnacipran", "Sodium hydride", "Methyl iodide", "Hydrochloric acid", "Sodium hydroxide", "Chloroacetyl chloride", "Sodium borohydride", "Methanol", "Ethanol", "Water" ], "Reaction": [ "Milnacipran is treated with sodium hydride in anhydrous solvent to form the corresponding sodium salt.", "Methyl iodide is added to the reaction mixture to alkylate the nitrogen atom of the sodium salt.", "The resulting intermediate is hydrolyzed with hydrochloric acid to remove the N-methyl group and form the corresponding carboxylic acid.", "The carboxylic acid is then treated with chloroacetyl chloride to form the corresponding acyl chloride.", "The acyl chloride is reduced with sodium borohydride to form the corresponding alcohol.", "The alcohol is then treated with hydrochloric acid to form the corresponding hydrochloride salt.", "The hydrochloride salt is treated with sodium hydroxide to form the racemic mixture of 2-Desaminomethyl-2-chloromethyl Milnacipran.", "The racemic mixture can be separated into its individual enantiomers using chiral chromatography." ] }

CAS RN

1353644-50-4

Molecular Formula

C₁₅H₂₀ClNO

Molecular Weight

265.78

synonyms

2-(Chloromethyl)-N,N-diethyl-1-phenyl-cyclopropanecarboxamide

Origin of Product

United States

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